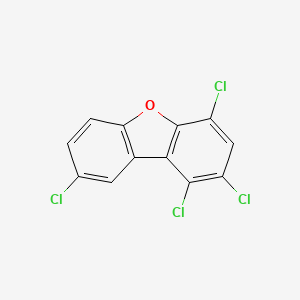

![molecular formula C18H15Cl2NO B1345230 4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride CAS No. 1135066-56-6](/img/structure/B1345230.png)

4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

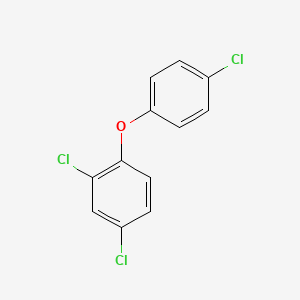

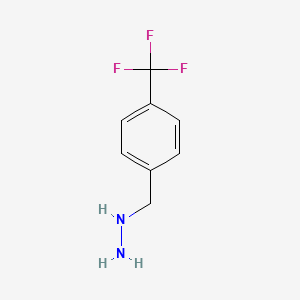

4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride, also known as 4-BPCA hydrochloride, is a chemical compound mainly used for scientific research purposes. It is a derivative of aniline, a type of aromatic amine, which is widely used in organic synthesis and polymer chemistry. 4-BPCA hydrochloride is a white crystalline solid with a melting point of 164-166°C and a molecular weight of 291.78 g/mol. It is soluble in water, methanol, and ethanol, and has a low volatility.

科学的研究の応用

Synthesis and Antimicrobial Activity

Research has explored the synthesis of derivatives related to "4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride" and their potential antimicrobial activities. For instance, Patel et al. (2011) describe a compound synthesized using 4-chloroaniline, which exhibited antimicrobial properties against species like Bacillus subtillis and Staphylococcus aureus (Patel, Nimavat, Vyas, & Patel, 2011). Similarly, Patel and Patel (2012) investigated novel chalcone derivatives synthesized from 4-chloroaniline, also displaying antimicrobial effectiveness (Patel & Patel, 2012).

Chemical Reactions and Oxidation Studies

Significant research has been conducted on the chemical reactions and oxidation processes involving compounds related to "this compound." Holland and Saunders (1968) studied the peroxidation of 4-chloroaniline, yielding specific compounds and elucidating the process's intermediates (Holland & Saunders, 1968). Guizzardi et al. (2001) explored the photolysis of 4-chloroaniline, detailing the generation of specific cations and their reactivity (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Bioremediation and Environmental Impact

The role of "this compound" related compounds in bioremediation and their environmental impact have been a focus of research. Kang and Kim (2007) isolated bacteria capable of degrading chloroaniline compounds, highlighting the potential for bioremediation of pollutants (Kang & Kim, 2007).

Synthesis and Characterization of Derivatives

Various studies have been devoted to synthesizing and characterizing derivatives of "this compound." Karipcin and Arabali (2006) synthesized ketooximes and their complexes, starting from reactions involving chloroacetyl chloride and biphenyl, providing insights into the chemical properties and potential applications of these compounds (Karipcin & Arabali, 2006).

作用機序

Target of Action

The compound, also known as 3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride, is structurally similar to the class of drugs known as angiotensin II receptor blockers (ARBs) such as Telmisartan and Valsartan . These drugs primarily target the angiotensin II type 1 (AT1) receptors . The AT1 receptors are mainly located in the heart, blood vessels, and kidneys . They play a crucial role in the regulation of blood pressure and electrolyte balance .

Mode of Action

ARBs like Telmisartan and Valsartan bind to the AT1 receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle . This leads to a reduction in arterial blood pressure . It is plausible that 3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride may exhibit a similar mode of action due to its structural similarity with these ARBs.

Pharmacokinetics

Based on its structural similarity to arbs like telmisartan , it can be hypothesized that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can significantly impact the bioavailability of the compound.

Result of Action

The primary molecular effect of this compound’s action would be the inhibition of angiotensin II’s effect on vascular smooth muscle, leading to a reduction in arterial blood pressure . On a cellular level, this would result in reduced vasoconstriction and potentially beneficial effects on conditions like hypertension .

特性

IUPAC Name |

3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO.ClH/c19-17-12-15(20)8-11-18(17)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZOUBBVAZHXFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。